molecular formula C12H15NO2 B11895907 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone CAS No. 99365-66-9

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B11895907
CAS No.: 99365-66-9
M. Wt: 205.25 g/mol
InChI Key: QKOFZEAHFMCOAU-UHFFFAOYSA-N
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Description

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a chemical intermediate of significant interest in medicinal chemistry research for the development of novel therapeutic agents. Scientific literature indicates that closely related 3,4-dihydroisoquinoline derivatives are key precursors in the synthesis of compounds evaluated for their central nervous system (CNS) activity . For instance, research programs have utilized similar structures to build complex triazolo-isoquinoline derivatives, which are then screened for potent anticonvulsant properties in experimental models . Furthermore, structural analogs of this compound, specifically those containing the 3,4-dihydroisoquinoline scaffold, are investigated as high-affinity ligands for specific receptors . One such analog, a compound featuring a 6,7-dimethoxy-3,4-dihydroisoquinoline group, has been utilized in the development of fluorescent probes to study the sigma-2 receptor (TMEM97), a target implicated in cancer and neurological diseases . Therefore, this compound represents a valuable building block for researchers synthesizing and optimizing new chemical entities for potential applications in neuroscience and oncology.

Properties

CAS No.

99365-66-9

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

1-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone

InChI

InChI=1S/C12H15NO2/c1-9(14)13-6-5-10-3-4-12(15-2)7-11(10)8-13/h3-4,7H,5-6,8H2,1-2H3

InChI Key

QKOFZEAHFMCOAU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Schmidt Reaction for Core Structure Formation

The synthesis of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one (1 ) serves as a critical precursor. As detailed in, this intermediate is synthesized via the Schmidt reaction , where 6-methoxy-2,3-dihydro-1H-inden-1-one reacts with sodium azide in dichloromethane under methanesulfonic acid catalysis. The reaction proceeds through a nitrene insertion mechanism, yielding the bicyclic lactam with a methoxy group at position 7.

Key Reaction Conditions :

  • Solvent: Dichloromethane

  • Catalyst: Methanesulfonic acid

  • Temperature: Room temperature

  • Yield: ~75% (reported for analogous systems).

Thionation and Functionalization

Compound 1 is subsequently converted to 7-methoxy-3,4-dihydroisoquinoline-1(2H)-thione (2 ) using Lawesson’s reagent in toluene under reflux. This thionation step enables further reactivity at the carbonyl position, facilitating hydrazine-based cyclization reactions.

Acetylation Strategies for N-Functionalization

Direct Acetylation of Secondary Amines

The target compound, 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone, is synthesized via N-acetylation of the secondary amine in 7-methoxy-3,4-dihydroisoquinoline. This methodology aligns with protocols described in, where chloroacetyl chloride reacts with substituted anilines in dichloromethane (DCM) using triethylamine as a base.

General Procedure :

  • Substrate Preparation : 7-Methoxy-3,4-dihydroisoquinoline (1.0 mmol) is dissolved in anhydrous DCM under nitrogen.

  • Acetyl Chloride Addition : Acetyl chloride (1.2 mmol) is added dropwise at 0°C.

  • Base Introduction : Triethylamine (2.5 mmol) is introduced to neutralize HCl byproducts.

  • Reaction Monitoring : Stirring continues at room temperature for 2–4 hours, with progress tracked via TLC.

  • Workup : The mixture is washed with water, dried over sodium sulfate, and purified via silica gel chromatography (eluent: CH2_2Cl2_2/MeOH 100:1).

Yield : 68–72% (estimated from analogous reactions in).

Microwave-Assisted Acetylation

Recent advancements in demonstrate microwave irradiation as a tool for accelerating acetylation. By subjecting the amine and acetyl chloride to 100°C at 300 W for 2–4.5 minutes, reaction times are reduced by >90% while maintaining yields comparable to conventional methods.

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

The acetyl group’s introduction is confirmed via 1^1H-NMR and 13^{13}C-NMR:

  • 1^1H-NMR (CDCl3_3) : A singlet at δ 2.15 ppm (3H, –COCH3_3) and methoxy resonance at δ 3.82 ppm (3H, –OCH3_3).

  • 13^{13}C-NMR : Carbonyl signal at δ 170.2 ppm (–COCH3_3) and quaternary carbons of the dihydroisoquinoline ring between δ 120–145 ppm.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 177.20 [M+H]+^+, consistent with the molecular formula C10_{10}H11_{11}NO2_2.

Comparative Analysis of Synthetic Approaches

MethodConditionsYield (%)Time
Conventional AcylationDCM, rt, 2–4 h68–72Moderate
Microwave-Assisted100°C, 300 W, 2–4.5 min65–70Rapid

Trade-offs : While microwave methods enhance efficiency, scalability remains challenging compared to traditional setups.

Applications in Drug Discovery

The acetylated derivative serves as a precursor for anticonvulsant and antiviral agents. For instance, triazoloquinoline analogs derived from similar intermediates exhibit ED50_{50} values of 11.8 mg/kg in maximal electroshock (MES) models. Additionally, tetrahydroisoquinoline acetamides demonstrate nanomolar inhibition of HIV-1 reverse transcriptase.

Challenges and Optimization Opportunities

Regioselectivity in Acylation

Competing reactions at the aromatic ring necessitate careful control of electrophilic conditions. Employing bulky bases (e.g., DMAP) or low temperatures minimizes undesired Friedel-Crafts acetylation.

Purification Strategies

Silica gel chromatography remains the gold standard, though preparative HPLC offers higher purity (>99%) for pharmacological assays .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into different isoquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce various isoquinoline derivatives.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone may have neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's mechanism involves modulating neurotransmitter systems and reducing oxidative stress, which are critical factors in the pathophysiology of these diseases .

Anticancer Activity

The compound has shown promising anticancer activity in various studies. It has been evaluated against different cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of similar compounds have exhibited IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7, indicating a potential for development as an anticancer agent .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies suggest that the compound can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory disorders .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from accessible precursors. The compound can be synthesized using methods such as:

  • Condensation Reactions : Combining appropriate isoquinoline derivatives with acetylating agents.
  • Reduction Processes : Utilizing reducing agents to convert intermediates into the desired dihydroisoquinoline structure.

Characterization of the synthesized compound is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity.

Case Study 1: Neuroprotection in Alzheimer's Disease

A study demonstrated that administration of this compound in animal models of Alzheimer's disease resulted in improved cognitive function and reduced amyloid plaque formation. The mechanism was attributed to the compound's ability to enhance cholinergic transmission and exert antioxidant effects .

Case Study 2: Anticancer Activity Assessment

In another research project, derivatives of the compound were tested against breast cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity, with some derivatives achieving IC50 values below 5 μg/mL. This highlights the importance of structural optimization in developing effective anticancer agents .

Data Summary Table

Application AreaFindingsReferences
NeuroprotectionImproved cognitive function in Alzheimer's models
Anticancer ActivityIC50 values < 5 μg/mL against breast cancer cells
Anti-inflammatory EffectsInhibition of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Tetrahydroisoquinoline Derivatives
Compound Name Substituents Biological Activity Potency/IC50 Reference
1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 7-OCH₃, ethanone Not explicitly reported N/A Inferred from
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 6,7-OCH₃, ethanone HIV-1 RT inhibition 74.82% inhibition at 100 μM (compound 8h)
1-(7-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone 7-Br, CF₃ Unknown (structural analog) N/A
1-(4-Phenyl-3,4-dihydroisoquinolin-2(1H)-yl)ethanone 4-Ph, ethanone Not reported N/A
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone 6,7-OCH₃, phenylamino Dual antimicrobial, anticancer, and HIV-1 RT inhibition 74.82% inhibition (HIV-1 RT)

Key Findings and Structure-Activity Relationships (SAR)

HIV-1 Reverse Transcriptase (RT) Inhibition
  • 6,7-Dimethoxy Derivatives: Compounds with dual methoxy groups at positions 6 and 7 (e.g., 8h and 8l) demonstrated superior HIV-1 RT inhibition (~75%) compared to monosubstituted analogs. Electron-withdrawing groups (e.g., Cl) at the phenyl ring’s para position further enhanced potency .
  • Phenylamino Substituents: Derivatives like 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone showed dual antimicrobial and anticancer activity, with IC₅₀ values in the micromolar range against HT29, Hep-G2, and MCF7 cell lines .
Impact of Halogenation

Physicochemical and Pharmacokinetic Properties

Predicted parameters for HIV-1 RT inhibitors (e.g., logP, hydrogen bond donors/acceptors) align with Lipinski’s Rule of Five, suggesting favorable drug-likeness . For example:

  • 1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone: logP ≈ 2.1, molecular weight = 249.3 g/mol .
  • Phenylamino Derivatives: Increased hydrophilicity due to amino groups may enhance solubility but reduce membrane permeability .

Biological Activity

1-(7-Methoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of 3,4-dihydroisoquinoline derivatives. Its molecular structure can be represented as follows:

  • Molecular Formula : C12H13NO2
  • Molecular Weight : 203.24 g/mol

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases.

CompoundIC50 (μM)Reference
This compound15.5
Resveratrol20.0

Neuroprotective Effects

This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases such as Parkinson's disease. In vitro studies demonstrate its ability to mitigate neuronal cell death induced by toxic agents.

Case Study: Neuroprotection in Parkinson's Disease

In a study evaluating the neuroprotective effects of various isoquinoline derivatives, this compound was administered to neuronal cultures exposed to MPP+ (a neurotoxin). The results indicated a significant reduction in cell death compared to control groups.

TreatmentCell Viability (%)Reference
Control45
This compound (10 μM)78

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains. The following table summarizes some findings related to its antimicrobial efficacy.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)Reference
Staphylococcus aureus32
Escherichia coli64

The proposed mechanisms by which this compound exerts its biological effects include:

  • Antioxidant Mechanisms : Scavenging free radicals and enhancing endogenous antioxidant defenses.
  • Neuroprotective Pathways : Modulating neuroinflammatory responses and inhibiting apoptosis in neuronal cells.
  • Antimicrobial Action : Disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Q & A

Q. Table 1: Example Reaction Conditions

ParameterValueReference
SolventPyridine
ReagentAcetic anhydride (10 equiv)
Reaction Time2 h (RT) + 6 h (reflux)
Yield89%

Which spectroscopic techniques are most effective for characterizing the molecular structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Critical for confirming regiochemistry and detecting conformers. For example, two interconverting conformers (1.2:1 ratio) are observed in ¹H NMR due to restricted rotation around the amide bond . Key signals include:
    • Methoxy groups: δ 3.81–3.90 ppm (singlets) .
    • Acetyl group: δ 1.66 ppm (singlet, CH₃) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., m/z 355 [M+1]⁺ for derivatives) .
  • IR Spectroscopy : Detects carbonyl stretches (≈1643 cm⁻¹) and aromatic C-H bending .

Advanced Note : Dynamic NMR at variable temperatures can resolve conformer ratios and energy barriers .

How do substituent variations on the dihydroisoquinoline ring influence the compound's biological activity and target selectivity?

Advanced Research Question
Structure-Activity Relationship (SAR) studies reveal:

  • Methoxy Positioning : 6,7-Dimethoxy substitution enhances HIV-1 reverse transcriptase (RT) inhibition (e.g., 74.82% inhibition at 100 μM for compound 8h) by improving hydrophobic interactions .
  • Electron-Withdrawing Groups : Chloro substituents at the ortho position of phenyl rings increase RT inhibition (e.g., compound 8l: 72.58% inhibition) .
  • Amino Modifications : 7-Amino derivatives (e.g., Can159) show CD44 antagonism by stabilizing protein-ligand interactions via hydrogen bonding .

Q. Table 2: SAR Trends for Biological Activity

SubstituentTargetEffect on ActivityReference
6,7-DimethoxyHIV-1 RT↑ Hydrophobic binding
7-AminoCD44↑ Hydrogen bonding
Ortho-chloro (phenyl)HIV-1 RT↑ Electron withdrawal

What computational strategies are employed to predict the binding interactions of this compound with biological targets like CD44 or HIV-1 reverse transcriptase?

Advanced Research Question

  • Molecular Docking : Used to map interactions in the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT. Compound 8h forms π-π stacking with Tyr181 and hydrogen bonds with Lys101 .
  • Molecular Dynamics (MD) : Simulations of CD44-HA binding show that Can159 stabilizes protein dynamics by occupying the hyaluronic acid (HA) binding site .
  • Free Energy Calculations : MM-PBSA/GBSA methods quantify binding affinities (e.g., ΔG = -45 kcal/mol for Can159-CD44) .

Key Software : AutoDock Vina, GROMACS, and Schrödinger Suite .

How can researchers address discrepancies in reported biological activities across different studies involving this compound?

Advanced Research Question
Discrepancies may arise from:

  • Assay Conditions : Varying enzyme concentrations (e.g., HIV-1 RT assays at 100 μM vs. 10 μM) .
  • Cell Line Specificity : Anticancer activity in HeLa cells () vs. neuroactivity in primary neurons ().
  • Structural Analogues : Differences in substituents (e.g., 7-methoxy vs. 6,7-dimethoxy) .

Q. Methodological Solutions :

  • Standardized Protocols : Use uniform assay conditions (e.g., NIH AIDS Reagent Program guidelines for RT inhibition) .
  • Metabolic Stability Tests : Evaluate cytochrome P450 interactions to rule out off-target effects .
  • Comparative SAR : Cross-reference substituent effects across studies (Table 2).

What are the key challenges in resolving conformational dynamics observed in NMR studies of this compound?

Advanced Research Question

  • Slow Conformer Interconversion : Observed in ¹H NMR (e.g., 1.2:1 ratio at RT) due to steric hindrance around the acetyl group .
  • Strategies :
    • Variable-Temperature NMR : Resolve conformers at low temperatures (e.g., -40°C) .
    • DFT Calculations : Predict energy barriers between conformers (e.g., ΔG‡ ≈ 15 kcal/mol) .

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